Spirocyclic Ring Size Influences Lipophilicity: The [4.5] System Lowers XLogP3 by Approximately 0.7 Units Compared to the [4.4] Homolog
A direct computational comparison between N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine and its closest spirocyclic ring-size analog, N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine, reveals a quantifiable difference in predicted lipophilicity. The target [4.5] compound exhibits an XLogP3-AA value of 0.5, whereas the [4.4] analog has a higher XLogP3 of 1.2, as calculated by PubChem using XLogP3 3.0 [1]. This -0.7 log unit shift, driven solely by the addition of one methylene unit to the saturated ring, directly impacts the balance between aqueous solubility and passive membrane permeability. The inflated logP of the [4.4] system may drive nonspecific protein binding or reduce kinetic solubility in aqueous assay buffers, complicating high-concentration screening formats.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 (C12H18N4O, MW 234.30) |
| Comparator Or Baseline | N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine (CAS 1422060-29-4, C11H16N4O, MW 220.27): XLogP3 = 1.2 |
| Quantified Difference | -0.7 log units (Target XLogP3 lower) |
| Conditions | Computed by XLogP3 3.0, PubChem release 2021.05.07 |
Why This Matters
A lower logP of 0.5 aligns with fragment-like, lead-like physicochemical space and may offer superior developability for lead optimization.
- [1] PubChem Compound Summaries for CID 121229432 (Target, CAS 1422060-34-1) and CID 121229431 (Comparator, CAS 1422060-29-4). National Center for Biotechnology Information (NCBI). Accessed April 2026. View Source
